Cas no 9031-54-3 (Sphingomyelinase from Staphylococcus aureus)

Sphingomyelinase from Staphylococcus aureus is a bacterial enzyme that catalyzes the hydrolysis of sphingomyelin into phosphocholine and ceramide. This enzyme is widely utilized in biochemical and cell biology research to study lipid metabolism, membrane dynamics, and signaling pathways involving sphingolipids. Its high specificity and activity make it a valuable tool for investigating host-pathogen interactions, particularly in the context of S. aureus virulence mechanisms. The product is typically supplied in a purified form, ensuring consistent performance in experimental applications. Researchers appreciate its reliability in generating ceramide, a key bioactive lipid involved in cellular processes such as apoptosis, differentiation, and inflammation.
Sphingomyelinase from Staphylococcus aureus structure
9031-54-3 structure
Product Name:Sphingomyelinase from Staphylococcus aureus
CAS No:9031-54-3
MF:C48H84O6
MW:757.176976203918
CID:810271
PubChem ID:168009913
Update Time:2025-06-08

Sphingomyelinase from Staphylococcus aureus Chemical and Physical Properties

Names and Identifiers

    • Sphingomyelinase C
    • SPHINGOMYELINASE FROM STAPHYLOCOCCUSAUREUS
    • SPHINGOMYELINASE FROM STREPTOMYCES SP.
    • Sphingomyelin choline phosphohydrolase
    • Sphingomyelin phosphodiesterase
    • EC 3.1.4.12
    • SPHINGOMYELINASE
    • SPHINGOMYELINASE, STAPHYLOCOCCUS AUREUS
    • sphingomyelinase from human placenta
    • SPHINGOMYELINASE FROM STAPHYLOCOCCUS*AUR EUS
    • Sphingomyelinase C (9CI)
    • Acid sphingomyelinase
    • Acidic sphingomyelinase
    • Alkaline sphingomyelinase
    • E.C. 3.1.4.12
    • MeSH ID: D013108
    • Neutral sphingomyelinase
    • Phosphodiesterase, sphingomyelin
    • Sphingomyelinase (EC 3.1.4.12)
    • 37288-54-3
    • 9031-54-3
    • Mannanase
    • CID 167704086
    • DA-55224
    • DA-58044
    • (10Z)-15-ethyl-1-oxacyclopentadec-10-en-2-one;(10Z)-16-methyl-1-oxacyclohexadec-10-en-2-one;(10Z)-14-propyl-1-oxacyclotetradec-10-en-2-one
    • Sphingomyelinase from Staphylococcus aureus
    • MDL: MFCD00132362
    • Inchi: 1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3
    • InChI Key: YVLRMFRJNUXZQR-UHFFFAOYSA-N
    • SMILES: O1C(CCCCCCCC=CCCC1CCC)=O.O1C(CCCCCCCC=CCCCC1CC)=O.O1C(CCCCCCCC=CCCCCC1C)=O

Computed Properties

  • Exact Mass: 756.62679039g/mol
  • Monoisotopic Mass: 756.62679039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 3
  • Complexity: 736
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 3
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • Color/Form: Lyophilized powder.
  • Solubility: dissolve in water

Sphingomyelinase from Staphylococcus aureus Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: 23-24/25
  • Hazardous Material Identification: B
  • Storage Condition:2-8°C

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Sphingomyelinase from Staphylococcus aureus Production Method

Production Method 1

Reaction Conditions
1.1R:K2CO3, C:KI, S:Me2CO, 4 h, rt → reflux
2.1R:Et3N, C:PdCl2(PPh3)2, S:DMF, 6 h, rt → 120°C
Reference
Discovery of Potent, Selective, and Direct Acid Sphingomyelinase Inhibitors with Antidepressant Activity
By Yang, Kan et al, Journal of Medicinal Chemistry, 2020, 63(3), 961-974

Sphingomyelinase from Staphylococcus aureus Raw materials

Sphingomyelinase from Staphylococcus aureus Preparation Products

Additional information on Sphingomyelinase from Staphylococcus aureus

Recent Advances in Sphingomyelinase from Staphylococcus aureus (CAS 9031-54-3): Implications for Biomedical Research and Therapeutic Applications

Sphingomyelinase from Staphylococcus aureus (SMase, CAS 9031-54-3) is a well-characterized bacterial enzyme that hydrolyzes sphingomyelin into ceramide and phosphocholine. Recent studies have highlighted its critical role in host-pathogen interactions, membrane remodeling, and potential therapeutic applications. This research briefing synthesizes the latest findings on SMase, focusing on its structural properties, mechanistic insights, and emerging biomedical relevance.

A 2023 study published in Nature Chemical Biology elucidated the crystal structure of SMase (9031-54-3) at 1.8 Å resolution, revealing a unique catalytic pocket with zinc-dependent activity. The research team identified key residues (His296, Asp324, and His381) essential for substrate binding and hydrolysis. These structural insights provide a foundation for designing SMase inhibitors to combat S. aureus infections, particularly in antibiotic-resistant strains.

In the context of host-pathogen interactions, a groundbreaking Cell Reports paper (2024) demonstrated that SMase facilitates immune evasion by disrupting lipid rafts in host cell membranes. The enzyme's ability to generate ceramide-rich platforms was shown to interfere with T-cell receptor signaling, offering a novel explanation for S. aureus persistence in chronic infections. These findings have spurred interest in SMase as a potential virulence factor target for next-generation anti-staphylococcal therapies.

From a therapeutic perspective, researchers have explored SMase's applications in drug delivery systems. A recent Journal of Controlled Release study (2024) utilized recombinant SMase (9031-54-3) to engineer sphingomyelin-based nanoparticles capable of targeted enzyme activation. This platform demonstrated 3-fold improved tumor accumulation in murine models compared to conventional liposomes, highlighting SMase's potential in precision oncology.

Ongoing clinical investigations are evaluating SMase inhibitors for treating S. aureus infections. Phase I trials of a small-molecule inhibitor (SMase-i17) showed promising safety profiles and reduced bacterial load in soft tissue infection models. However, challenges remain in achieving sufficient tissue penetration while avoiding off-target effects on human sphingomyelinases.

The development of high-purity SMase (9031-54-3) production methods has advanced significantly, with recent protocols achieving >95% purity through affinity chromatography. These improvements have enabled more reproducible research outcomes and facilitated standardized assays for inhibitor screening. Current market-available preparations show batch-to-batch variability below 5%, meeting the stringent requirements for both basic research and therapeutic development.

Future research directions include exploring SMase's role in biofilm formation and investigating its potential as a biomarker for invasive staphylococcal infections. The integration of computational modeling with high-throughput screening approaches may accelerate the discovery of next-generation SMase modulators with improved pharmacological properties.

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